3,6-Diphenyl-1,2-benzenediamine
Description
3,6-Diphenyl-1,2-benzenediamine is an aromatic diamine featuring two phenyl substituents at the 3- and 6-positions of the benzene ring. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. The phenyl groups enhance steric bulk and modulate electron density, influencing reactivity in condensation reactions and applications in functional materials.
Properties
IUPAC Name |
3,6-diphenylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-12H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQHKPUNDCTPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627245 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-2~2~,2~3~-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765275-26-1 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-2~2~,2~3~-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-1,2-benzenediamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-fluoronitrobenzene with a commercial diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone diimines, which can further react to form phenazine derivatives.
Reduction: Reduction of nitro groups to amino groups is a common reaction in the synthesis of this compound.
Substitution: Nucleophilic aromatic substitution reactions are used in the initial steps of its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic aromatic substitution typically involves the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
3,6-Diphenyl-1,2-benzenediamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-1,2-benzenediamine involves its interaction with various molecular targets. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-donating groups (e.g., methyl, methoxy) enhance nucleophilicity, facilitating reactions like oxidative condensation to imidazoles .
- Electron-withdrawing groups (e.g., Cl, Br, NO₂) reduce reactivity in nucleophilic reactions but improve stability in electrophilic environments .
- Steric hindrance from phenyl groups may slow reaction kinetics but improve selectivity in multi-step syntheses .
Research Findings and Trends
Reactivity in Condensation Reactions :
- Diamines with electron-donating groups (e.g., 4-methyl-1,2-benzenediamine) yield aldo-imidazoles more efficiently than those with electron-withdrawing groups .
- Steric bulk in this compound may necessitate optimized reaction conditions (e.g., higher temperatures or longer reaction times).
Biological Activity: Fluorinated diamines like FC-98 exhibit enhanced bioavailability and metabolic stability compared to non-fluorinated analogs . Benzimidazoles derived from 4-methoxy-1,2-benzenediamine show promise as kinase inhibitors or antimicrobial agents .
Materials Science: Triazine-based emitters with diphenylaminocarbazole donors achieve near-100% PLQY, suggesting that this compound could serve as a donor in similar systems .
Q & A
Q. How can this compound be integrated into supramolecular systems for catalytic or sensing applications?
- Methodological Answer : Design host-guest complexes by functionalizing the diamine with crown ethers or calixarenes. Characterize binding constants via isothermal titration calorimetry (ITC) . For catalysis, immobilize on mesoporous silica and test turnover numbers in model reactions (e.g., asymmetric hydrogenation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
